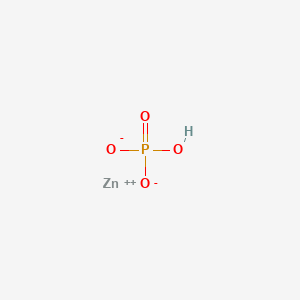

Zinc dihydrogen phosphate

Overview

Description

Synthesis Analysis

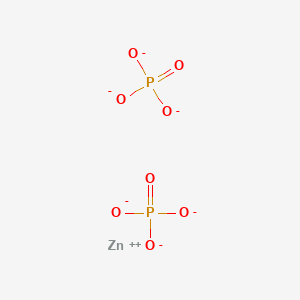

Molecular Structure Analysis

The molecular structure of zinc phosphate compounds often features zinc and phosphorus centers linked by oxygen atoms, forming a variety of architectures from one-dimensional chains to three-dimensional frameworks. For instance, structures can consist of ZnO₄ and PO₄ tetrahedra forming macroanionic layers or open frameworks with channels, highlighting the structural versatility of zinc phosphate compounds (Wang Liu et al., 2000).

Chemical Reactions and Properties

Zinc phosphate compounds participate in various chemical reactions, including transformations under different conditions and interactions with organic ligands. The presence of pendant phosphate groups in some zinc phosphate structures demonstrates the unique chemical reactivity and potential for further chemical modifications (S. Natarajan, 2002).

Physical Properties Analysis

The physical properties of zinc phosphate compounds, such as thermal stability, have been characterized using techniques like X-ray diffraction, Raman, FT-IR spectroscopy, and TEM. Nanoparticle zinc phosphate dihydrate, for example, exhibits spherical shape with a particle size between 40–50 nm, demonstrating the material's fine structure and potential for diverse applications (A. Yuan et al., 2006).

Chemical Properties Analysis

The chemical properties of zinc phosphate compounds, including their reactivity with different chemicals and their role in catalysis or ion exchange, are critical. The synthesis and characterization of various zinc phosphate structures reveal the importance of zinc and phosphate ratios and the role of structural directing agents in determining the compound's properties and applications (R. Kefi et al., 2006).

Scientific Research Applications

-

Biomedical Applications

- Field : Biomedical Engineering

- Application : Zinc phosphate is used in potential biomedical applications. It has been studied for its surface chemical reactivity by selective chemical and e-beam etching in the presence of diluted phosphoric acid and ammonia .

- Methods : The study involved the use of Scanning Electron Microscopy (SEM) and microelectrophoresis (zeta potential measurements) in correlation with the corresponding bulk properties and crystal size distributions .

- Results : The study found that the subtitle crystallographic differences between α -and β -ZPT originating from a unique hydrogen bonding pattern, induce drastic variations of both surface potential and surface charge .

-

Nanotechnology Applications

- Field : Nanotechnology

- Application : Zinc phosphate nanoparticles (ZnPNPs) have been explored for various applications such as anticorrosion pigment, drug delivery, antibacterial as well as anticancer agents, biocatalyst, lubricant additives, regeneration of bone tissues and removal of toxic metal from the environmental samples .

- Methods : The fabrication of ZnPNPs has been done mainly by precipitation, sonochemical and biological methods. The surface property of ZnPNPs differs with pH, temperature, reaction time, and substrate concentrations .

- Results : The research found that one-step in situ and facile synthetic procedures, as well as greener synthesis protocols of ZnPNPs can be advantageous over conventional methods to eliminate toxic chemicals and by-products .

Safety And Hazards

Future Directions

Zinc phosphate nanoparticles have attracted attention due to their biocompatibility, biosafety, non-toxicity, and environmental compatibility . These nanoparticles could be employed in various applications like anticorrosion, antibacterial, dental cement, glass ceramics, tissue engineering, and drug delivery .

properties

IUPAC Name |

zinc;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.Zn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXMOUUKFMDYLM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O8P2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892261 | |

| Record name | Zinc dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | Phosphoric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Zinc dihydrogen phosphate | |

CAS RN |

13598-37-3 | |

| Record name | Phosphoric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

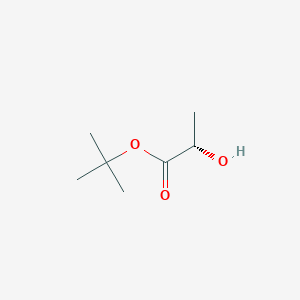

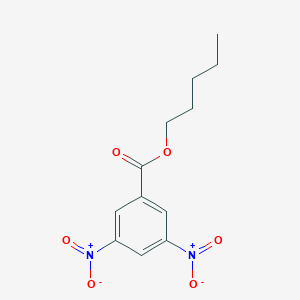

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)